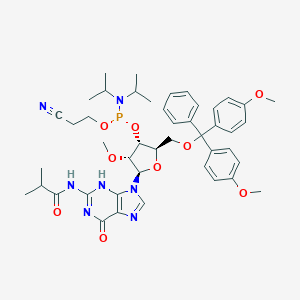

2'-OMe-ibu-G Phosphoramidite

Overview

Description

Mechanism of Action

Target of Action

The primary target of 2’-OMe-ibu-G Phosphoramidite, also known as 2’-OMe-G(ibu) Phosphoramidite, is the nucleoside guanosine (G) . This compound is a modified phosphoramidite monomer used in oligonucleotide synthesis .

Mode of Action

2’-OMe-ibu-G Phosphoramidite interacts with its target by providing 2’-O-methyl (OMe) protection to the nucleoside guanosine . This modification is located in the ideal oligo position, which results in nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities .

Biochemical Pathways

The compound plays a crucial role in the synthesis of oligonucleotides . The 2’-O-methyl modification induces nuclease resistance, which is beneficial in the cellular environment where degradation of oligonucleotides can occur due to the presence of exo and endonuclease enzymes .

Pharmacokinetics

The compound’s solubility in dmso is reported to be 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

The result of the action of 2’-OMe-ibu-G Phosphoramidite is the production of oligonucleotides with increased nuclease resistance, fewer off-target effects, and slightly increased hybridization affinities . These properties make the oligonucleotides suitable for various research applications, including antisense, siRNA, aptamer, or gRNA-based research .

Action Environment

The action of 2’-OMe-ibu-G Phosphoramidite can be influenced by environmental factors. For instance, the presence of nucleases in the cellular environment can lead to the degradation of oligonucleotides . The 2’-o-methyl modification conferred by this compound provides resistance against such degradation .

Biochemical Analysis

Biochemical Properties

2’-OMe-ibu-G Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides

Cellular Effects

In the cellular context, 2’-OMe-ibu-G Phosphoramidite influences cell function by contributing to the synthesis of oligonucleotides . These oligonucleotides can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, 2’-OMe-ibu-G Phosphoramidite exerts its effects through its role in the synthesis of oligonucleotides It may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-OMe-G(ibu) Phosphoramidite typically involves the protection of the guanosine nucleoside at the 2’-hydroxyl group with a methyl group (2’-O-methylation) and the N2 position with an isobutyryl group. The 3’-hydroxyl group is then activated and coupled with a phosphoramidite group. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation .

Industrial Production Methods: Industrial production of 2’-OMe-G(ibu) Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically supplied in a powdered form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: 2’-OMe-G(ibu) Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is subsequently oxidized to a more stable phosphate triester .

Common Reagents and Conditions: Common reagents used in these reactions include tetrazole as an activator and iodine for oxidation. The reactions are typically carried out in anhydrous acetonitrile to maintain the reactivity of the phosphoramidite group .

Major Products: The major products formed from these reactions are synthetic oligonucleotides with enhanced stability and hybridization properties due to the presence of the 2’-O-methyl and N2-isobutyryl modifications .

Scientific Research Applications

2’-OMe-G(ibu) Phosphoramidite is widely used in the synthesis of antisense oligonucleotides, small interfering RNA (siRNA), aptamers, and guide RNA (gRNA) for CRISPR applications. Its modifications confer nuclease resistance and improve binding affinity, making it valuable in therapeutic and diagnostic applications .

In the field of medicine, it is used to develop oligonucleotide-based therapies for various diseases, including genetic disorders and cancers. In biology, it aids in gene expression studies and the development of molecular probes. In industry, it is used in the production of high-fidelity synthetic oligonucleotides for research and commercial purposes .

Comparison with Similar Compounds

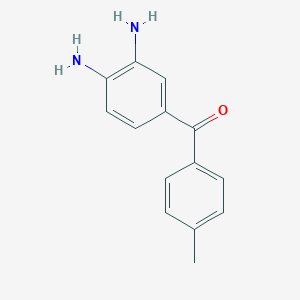

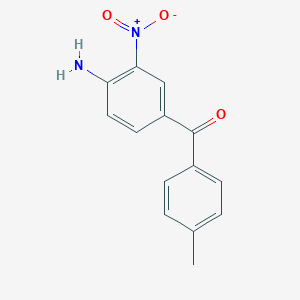

Similar Compounds:

- 2’-O-Methyl-adenosine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite

- 2’-O-Methyl-cytidine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite

- 2’-O-Methyl-uridine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite

- 2’-O-Methoxyethyl-guanosine-3’-O-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite

Uniqueness: Compared to other similar compounds, 2’-OMe-G(ibu) Phosphoramidite offers a unique combination of 2’-O-methyl and N2-isobutyryl modifications, which provide enhanced nuclease resistance and reduced off-target effects. This makes it particularly suitable for applications requiring high stability and specificity .

Properties

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRDHRZUOZNWDJ-MLLDKZSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56N7O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578927 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

869.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150780-67-9 | |

| Record name | 5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-O-{(2-cyanoethoxy)[di(propan-2-yl)amino]phosphanyl}-2'-O-methyl-N-(2-methylpropanoyl)guanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

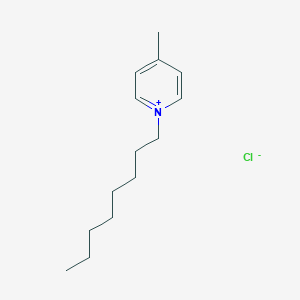

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)